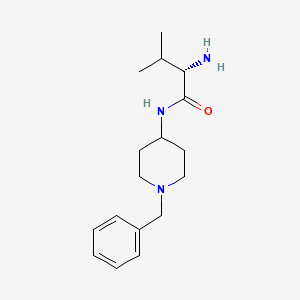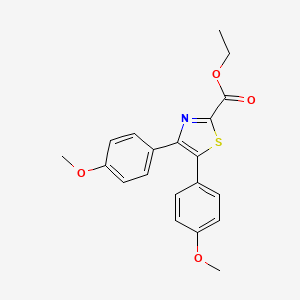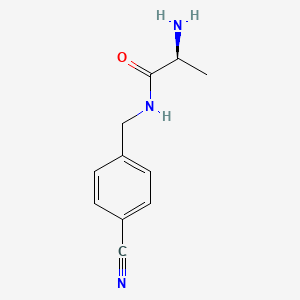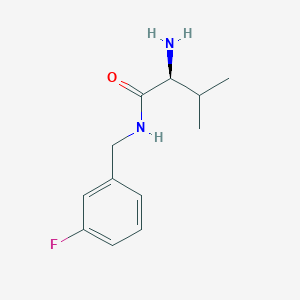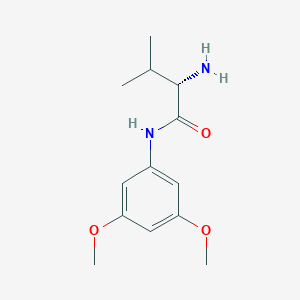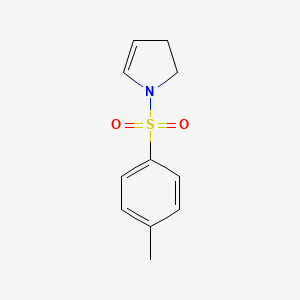
1-Tosyl-2,3-dihydro-1H-pyrrole
Descripción general
Descripción
1-Tosyl-2,3-dihydro-1H-pyrrole: is a heterocyclic organic compound that features a pyrrole ring with a tosyl group attached to the nitrogen atom The tosyl group, derived from toluenesulfonyl chloride, is a common protecting group in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
1-Tosyl-2,3-dihydro-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 2,3-dihydro-1H-pyrrole with toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with good efficiency.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions:
1-Tosyl-2,3-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The tosyl group activates the pyrrole ring towards electrophilic substitution reactions.
Cycloaddition Reactions: It can participate in cycloaddition reactions, such as the formal hetero-[5+2] cycloaddition with terminal alkynes, leading to the formation of 1-tosyl-2,3-dihydro-1H-azepines.
Nucleophilic Substitution:
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as tosyl chloride and bases like triethylamine.
Cycloaddition Reactions: Lewis acids like iron(III) chloride and boron trifluoride diethyl etherate as co-catalysts.
Nucleophilic Substitution: Nucleophiles such as amines or thiols.
Major Products:
1-Tosyl-2,3-dihydro-1H-azepines: Formed through cycloaddition reactions.
Substituted Pyrroles: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-Tosyl-2,3-dihydro-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-tosyl-2,3-dihydro-1H-pyrrole in chemical reactions involves the activation of the pyrrole ring by the tosyl group. This activation facilitates various reactions, such as electrophilic aromatic substitution and cycloaddition. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Comparación Con Compuestos Similares
1-Tosyl-2,5-dihydro-1H-pyrrole: Another tosyl-protected pyrrole derivative with similar reactivity.
1-Phenyl-3-tosyl-1H-pyrrole: A derivative with a phenyl group, demonstrating the versatility of tosyl-protected pyrroles in organic synthesis.
Uniqueness:
1-Tosyl-2,3-dihydro-1H-pyrrole is unique due to its specific reactivity patterns and the ability to participate in a wide range of chemical reactions
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2,3-dihydropyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h2,4-8H,3,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMRZTIWXWDRCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
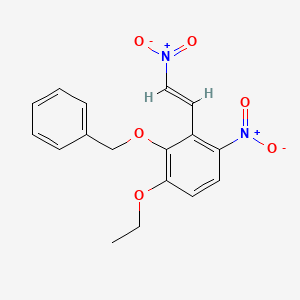
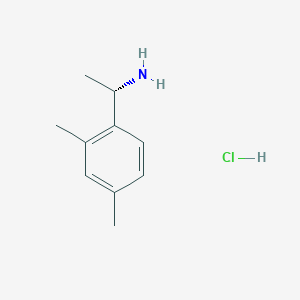
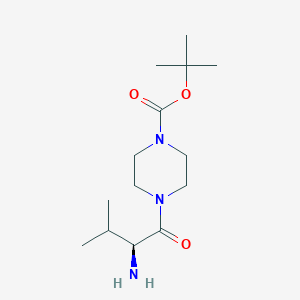


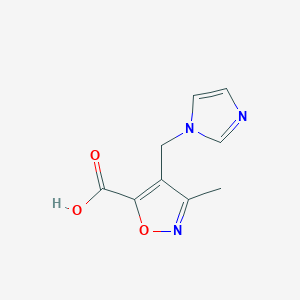
![1-Oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B3230535.png)
![N-[bis(methylsulfanyl)methylidene]methanesulfonamide](/img/structure/B3230537.png)
